molecular formula C16H20N4O2 B12216875 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate

Cat. No.: B12216875
M. Wt: 300.36 g/mol
InChI Key: NJAWDYBNTNXRIC-UHFFFAOYSA-N
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Description

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate is a complex organic compound that has garnered interest due to its unique structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups, a pyrazole ring with ethyl and methyl groups, and a cyclopropanecarboxylate moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate involves multiple steps, starting with the preparation of the pyrimidine and pyrazole precursors. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines, followed by cyclization. The pyrazole ring is typically formed via the reaction of hydrazines with β-diketones. The final step involves the esterification of the pyrazole derivative with cyclopropanecarboxylic acid under acidic conditions to yield the target compound .

Chemical Reactions Analysis

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrazole rings, introducing different functional groups depending on the reagents used.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, derivatives of pyrimidine and pyrazole are known to inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

1-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-3-methyl-1H-pyrazol-5-yl cyclopropanecarboxylate can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

[2-(4,6-dimethylpyrimidin-2-yl)-4-ethyl-5-methylpyrazol-3-yl] cyclopropanecarboxylate

InChI

InChI=1S/C16H20N4O2/c1-5-13-11(4)19-20(14(13)22-15(21)12-6-7-12)16-17-9(2)8-10(3)18-16/h8,12H,5-7H2,1-4H3

InChI Key

NJAWDYBNTNXRIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C)C2=NC(=CC(=N2)C)C)OC(=O)C3CC3

Origin of Product

United States

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